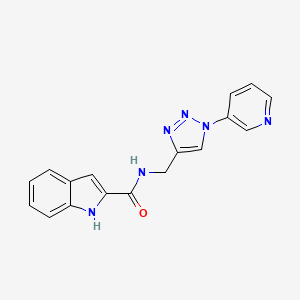

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a hybrid molecule combining an indole-2-carboxamide core with a 1,2,3-triazole linker and a pyridin-3-yl substituent. This scaffold is designed to leverage the pharmacological properties of indole derivatives (e.g., kinase inhibition, anti-inflammatory activity) and the metabolic stability conferred by the triazole moiety.

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c24-17(16-8-12-4-1-2-6-15(12)20-16)19-9-13-11-23(22-21-13)14-5-3-7-18-10-14/h1-8,10-11,20H,9H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBCDXCVYAZUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a pyridine ring, a triazole moiety, and an indole structure, which contribute to its diverse biological activities. The synthesis typically involves multi-step processes including the formation of the indole core and the introduction of the triazole and pyridine groups through click chemistry and nucleophilic substitution reactions.

Synthesis Steps

- Formation of Indole Core : The indole structure is synthesized from appropriate precursors through cyclization reactions.

- Triazole Formation : The triazole ring is constructed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Pyridine Coupling : The final compound is achieved by coupling the triazole intermediate with a pyridine derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported minimal inhibitory concentrations (MICs) demonstrating its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Microorganism | MIC (µg/mL) |

|---|---|

| S. aureus | 0.98 |

| MRSA | 0.5 |

| E. coli | 2.0 |

These findings suggest that the compound may serve as a promising candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research involving various cancer cell lines has indicated that it can induce apoptosis and inhibit cell proliferation effectively.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes involved in bacterial metabolism and cancer cell growth.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

- DNA Intercalation : The structural components allow for potential intercalation into DNA, disrupting replication processes crucial for cancer cell division.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study highlighted its efficacy against drug-resistant strains of bacteria, demonstrating low MIC values comparable to established antibiotics .

- Anticancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines (e.g., MDA-MB-231) with IC50 values suggesting significant potency .

- Molecular Docking Studies : Computational docking studies have provided insights into how this compound binds to target proteins involved in disease processes, enhancing our understanding of its mechanism .

Comparison with Similar Compounds

Structural Analogues with Indole-Triazole Hybrids

N-((1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (5d)

- Key Features: Incorporates a 2,3-dimethylphenylaminoethyl group instead of pyridin-3-yl.

- Synthesis : Yielded 83% with a melting point of 205–207°C.

N-((1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (5a)

- Key Features: Substituted with a phenylaminoethyl group.

- Synthesis: 75% yield; recrystallized in ethanol .

- Comparison : The phenyl group may reduce metabolic stability compared to pyridin-3-yl due to lower resistance to oxidative enzymes.

Tacrine-1,2,3-Triazole Hybrids (e.g., Compound 5l)

- Key Features : Replaces indole with tacrine (a cholinesterase inhibitor core).

- Biological Activity : Demonstrated potent anti-acetylcholinesterase (AChE) activity (IC₅₀ = 0.521 μM) .

- Structural Insight : The triazole linker’s role in enhancing bioavailability is consistent across indole and tacrine hybrids.

Benzamide Analogs

4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Key Features : Benzamide replaces indole-2-carboxamide.

- Molecular Weight : 335.4 g/mol vs. ~363.4 g/mol (estimated for the target compound).

Antifungal Triazole Derivatives

N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b)

- Key Features : Benzofuran-carboxamide core with 2-chlorobenzyl substitution.

- Biological Activity : Inhibited P. placenta growth by 12.57% at 1000 ppm .

- Comparison : Chlorobenzyl groups enhance antifungal activity but may introduce toxicity risks absent in pyridin-3-yl derivatives.

Anti-Proliferative Triazole-Indole Derivatives

1-((1-(4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-yl)amine)phenyl)-1H-1,2,3-triazol-4-yl) methyl) indolin-2,3-dione

- Key Features : Combines indolin-2,3-dione with a pyridinylpyrimidine substituent.

- Therapeutic Potential: Targets cancer cells (A549, K562), suggesting the triazole-indole scaffold’s versatility in oncology applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.